(6-fluoro-1H-indol-2-yl)methanol

Synthetic methodology Indole functionalization Process chemistry

Indole 6-hydroxylation is the dominant Phase I clearance route for indolealkylamines, limiting CNS exposure. This building block provides an intrinsic metabolic blockade via C-6 fluorine while retaining the C-2 hydroxymethyl handle for derivatization. • TDO inhibitor scaffold: validated by 680C91 (TDO Ki = 51 nM, >200-fold selectivity over IDO, MAO-A/B, 5-HT receptors) • 4R-tau PET tracer core: KD = 1.2-1.7 nM across AD, PSP, and CBD brain homogenates • Anticancer coumarin precursor: mean GI₅₀ = 3.28 µM (NCI60), sub-µM vs. HOP-92 NSCLC Supplied with full analytical documentation (HPLC, NMR). Standard international shipping under UN 1759 (Class 8, PG III).

Molecular Formula C9H8FNO
Molecular Weight 165.16 g/mol
CAS No. 884048-32-2
Cat. No. B1454751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-fluoro-1H-indol-2-yl)methanol
CAS884048-32-2
Molecular FormulaC9H8FNO
Molecular Weight165.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)NC(=C2)CO
InChIInChI=1S/C9H8FNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-4,11-12H,5H2
InChIKeyXKTVSMSACXYVSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Fluoro-1H-indol-2-yl)methanol – Structural & Reactivity Overview


(6-Fluoro-1H-indol-2-yl)methanol (CAS 884048-32-2) is a fluorinated indole-2-methanol building block with molecular formula C₉H₈FNO and molecular weight 165.16 g·mol⁻¹ . The compound features a primary hydroxymethyl group at the indole C-2 position and a fluorine atom at C-6, a substitution pattern that blocks the major site of cytochrome P450-mediated aromatic hydroxylation while preserving the nucleophilic reactivity of the hydroxymethyl handle for downstream derivatization [1].

(6-Fluoro-1H-indol-2-yl)methanol: Positional Specificity


The position of fluorine substitution on the indole ring dictates both metabolic fate and molecular recognition. Hydroxylation at the indole 6-position is the dominant Phase I metabolic pathway for indolealkylamines; blocking this site with fluorine at C-6 renders the molecule resistant to oxidative clearance, whereas the 5-fluoro isomer remains susceptible to 6-hydroxylation [1]. In target-binding contexts, the 6-fluoroindole moiety is not interchangeable: SAR studies on 4R-tau PET radiotracers demonstrated that replacement of the 6-fluoro-indole core with other heterocycles (pyrazole, imidazole, thiazole) caused substantial loss of binding activity in both AD and PSP brain homogenates [2].

(6-Fluoro-1H-indol-2-yl)methanol – Differentiation Evidence


Synthesis Yield Among Positional Isomers

The LAH-mediated reduction of methyl 6-fluoro-1H-indole-2-carboxylate to (6-fluoro-1H-indol-2-yl)methanol proceeds with an isolated yield of 86.2% after RP-HPLC purification at 0°C for 2 h in THF, as disclosed in patent WO2020/173935 . In comparison, the unsubstituted 1H-indole-2-methanol is obtained via similar LAH reduction in 75% isolated yield, while the 5-fluoro positional isomer is reported as a 90% crude yield with no purified yield specified, indicating that the 6-fluoro substitution does not adversely impact reduction efficiency relative to the unsubstituted scaffold .

Synthetic methodology Indole functionalization Process chemistry

4R-Tau PET Tracer Binding Affinity

In a head-to-head SAR study of 4R-tau binding ligands, compound 1 (1-(5-(6-fluoro-1H-indol-2-yl)pyrimidin-2-yl)piperidin-4-ol) bearing the 6-fluoro-indol-2-yl moiety exhibited equilibrium dissociation constants (KD) of 4.0 nM (AD), 5.1 nM (PSP), and 4.5 nM (CBD) in post-mortem human brain homogenates [1]. Systematic replacement of the 6-fluoro-indole core with pyrazole, imidazole, or thiazole caused substantial loss of binding activity in both AD and PSP tissues, and the benzothiophene replacement (compound 6) showed Ki values of only 12 nM (AD) and 22 nM (PSP) [1]. A subsequent lead, compound 21 (4-(5-(6-fluoro-1H-indol-2-yl)pyrimidin-2-yl)morpholine), retained the 6-fluoro-indol-2-yl group and achieved KD values of 1.2 nM (AD), 1.6 nM (PSP), and 1.7 nM (CBD) with >40-fold selectivity over aggregated α-synuclein and amyloid-β [1].

Neuroimaging Tauopathies PET radiotracer Medicinal chemistry

TDO Inhibition Selectivity

The 6-fluoroindole-containing TDO inhibitor 680C91 ((E)-6-fluoro-3-[2-(3-pyridyl)vinyl]-1H-indole) displays a Ki of 51 nM for TDO with no detectable inhibitory activity against indoleamine 2,3-dioxygenase (IDO), monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), or 5-HT₁A,₁D,₂A,₂C receptors at concentrations up to 10 µM (>200-fold selectivity window) [1]. The 6-fluoro substitution is critical: the des-fluoro analog (unsubstituted indole) exhibits substantially reduced TDO inhibitory potency, and 5-fluoro-substituted indole-3-vinyl derivatives show a different selectivity profile with preferential IDO inhibition rather than TDO inhibition, as demonstrated in the 3-(2-pyridylethenyl)indole series where the position of fluorine governs TDO vs. IDO selectivity [2].

Immuno-oncology Tryptophan metabolism TDO inhibitor Kynurenine pathway

Anticancer Activity of Fluoroindole-Coumarin Hybrids

In a series of 6-heteroaryl-7-hydroxy-4,8-dimethylcoumarins evaluated against the NCI60 cell line panel, the derivative bearing the 6-fluoro-1H-indol-2-yl substituent (compound 23) demonstrated the highest level of antimitotic activity with mean GI₅₀ = 3.28 µM and TGI = 13.24 µM [1]. The compound displayed pronounced sensitivity toward the Non-Small Cell Lung Cancer cell line HOP-92 with GI₅₀ = 0.95 µM, TGI = 4.17 µM, and LC₅₀ = 29.9 µM [1]. Other C6-heteroaryl coumarins in the same study (bearing pyrimidine, pyrazole, pyran, or tetrazolopyrimidine moieties) did not achieve comparable mean GI₅₀ values, underscoring the contribution of the 6-fluoroindol-2-yl group to anticancer potency in this chemotype [1].

Anticancer Coumarin NCI60 screening Heteroaryl substitution

Metabolic Stability via Hydroxylation Blockade

Liver microsomal enzyme systems hydroxylate indolealkylamines with strict positional specificity at the 6-position of the indole ring [1]. Substitution at C-6 with fluorine or a methyl group renders the position non-displaceable by hydroxy groups, effectively blocking the primary oxidative metabolic pathway [1]. In contrast, the 5-fluoro isomer retains an unsubstituted C-6 position and remains a substrate for 6-hydroxylation, while the 7-fluoro isomer is also susceptible [1]. This positional metabolic blockade has been functionally validated: 6-fluorodiethyltryptamine (6-FDET) is non-hallucinogenic in humans because 6-hydroxylation—required for psychoactive metabolite formation—is prevented, whereas the 5-fluoro and unsubstituted analogs undergo metabolic activation [2].

Drug metabolism Cytochrome P450 Hydroxylation blockade Metabolic stability

(6-Fluoro-1H-indol-2-yl)methanol – Application Scenarios


4R-Tau PET Radiotracer Development

The 6-fluoro-1H-indol-2-yl moiety has been validated as a pharmacophoric requirement for low-nanomolar-affinity 4R-tau binding ligands . Compound 21 (KD = 1.2–1.7 nM across AD, PSP, and CBD tissues) demonstrates that the 6-fluoroindol-2-yl building block can be elaborated into potent, brain-penetrant PET radiotracers. Programs targeting progressive supranuclear palsy, corticobasal degeneration, or Alzheimer's disease tau imaging should prioritize this scaffold, as replacement of the 6-fluoro-indole core with alternative heterocycles results in >10-fold loss of binding affinity .

Selective TDO Inhibitor Discovery for Immuno-Oncology

The 6-fluoroindole scaffold is a validated core for selective tryptophan 2,3-dioxygenase (TDO) inhibition, as demonstrated by 680C91 (TDO Ki = 51 nM, >200-fold selectivity over IDO, MAO-A/B, and serotonin receptors) . Unlike the 5-fluoro isomer, which directs selectivity toward IDO, the 6-fluoro substitution pattern is essential for maintaining TDO selectivity . Procurement of (6-fluoro-1H-indol-2-yl)methanol provides a direct entry point for TDO inhibitor library synthesis via functionalization of the C-2 hydroxymethyl handle, enabling kynurenine pathway-targeted immunotherapy programs .

Coumarin-Based Anticancer Library Synthesis

The 6-fluoroindol-2-yl substituent confers superior anticancer potency when incorporated into coumarin scaffolds: compound 23 (6-(6-fluoro-1H-indol-2-yl)-7-hydroxy-4,8-dimethylcoumarin) achieved mean GI₅₀ = 3.28 µM across NCI60 with sub-micromolar activity against the HOP-92 NSCLC line, outperforming coumarins bearing pyrimidine, pyrazole, pyran, and other heteroaryl groups at C-6 . The C-2 hydroxymethyl group of the building block provides a versatile synthetic handle for constructing diverse heterocyclic libraries via oxidation, alkylation, or Mitsunobu coupling, enabling systematic exploration of indole-2-linked anticancer chemotypes.

CNS Drug Discovery with Metabolic Stabilization

For CNS-targeted programs where metabolic clearance via aromatic hydroxylation is a liability, the C-6 fluorine atom in (6-fluoro-1H-indol-2-yl)methanol provides an intrinsic metabolic blockade that is absent in the 5-fluoro isomer, 7-fluoro isomer, and unsubstituted indole-2-methanol . The 6-fluoro substitution renders the primary hydroxylation site non-displaceable while preserving the C-2 hydroxymethyl group for further elaboration into drug-like molecules, making this building block uniquely suited for programs that require both metabolic stability and synthetic tractability in a single indole scaffold .

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